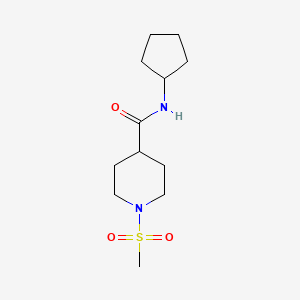![molecular formula C13H17ClN4O5S B5880375 1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)
1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine, commonly known as CPMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPMAH is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in inflammation, tumor growth, and viral replication. CPMAH has also been shown to have antioxidant properties, which may contribute to its protective effects against neurodegenerative diseases and cardiovascular diseases.
Biochemical and Physiological Effects:
CPMAH has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. CPMAH has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, CPMAH has been shown to inhibit the replication of several types of viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPMAH is its wide range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, as well as potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. However, one of the limitations of CPMAH is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on CPMAH. One area of interest is the development of more efficient synthesis methods for this compound, which may lead to increased availability and lower costs. Another area of interest is the development of more potent and selective analogs of CPMAH, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CPMAH and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of CPMAH involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(methoxyamino)acrylonitrile in the presence of potassium tert-butoxide. This reaction yields the intermediate 1-[(4-chlorophenyl)sulfonyl]-3-(methoxyamino)acrylonitrile, which is then reacted with hexahydropyrimidine in the presence of sodium methoxide to yield CPMAH.
Applications De Recherche Scientifique
CPMAH has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. CPMAH has also been shown to have potential applications in the treatment of neurodegenerative diseases and as a potential therapeutic agent for cardiovascular diseases.
Propriétés
IUPAC Name |
(Z)-[2-[3-(4-chlorophenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O5S/c1-23-15-18(20)9-13(19)16-7-2-8-17(10-16)24(21,22)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPQVSYPDMSGQQ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)\[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-chlorophenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)